molecular formula C22H25N5O2S B2386660 N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide CAS No. 1185119-47-4

N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

Cat. No. B2386660
CAS RN: 1185119-47-4
M. Wt: 423.54
InChI Key: NIMSQAGDFNYIQI-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C22H25N5O2S and its molecular weight is 423.54. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

The synthesis and reactions involving similar triazolopyrimidine compounds have been extensively studied, showcasing the versatility of these molecules in organic chemistry. For instance, triazolopyrimidines undergo various reactions with different reagents to afford a wide range of substituted products, demonstrating the potential utility of N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide in generating novel compounds with possibly unique properties (Farghaly, 2008). Moreover, the synthesis of novel pyrazolo[1,5-a]pyrimidine and triazolopyrimidine derivatives incorporating various moieties highlights the compound's potential as a precursor in synthesizing biologically active molecules with diverse applications (Abdel‐Aziz et al., 2008).

Potential Pharmacological Activities

The structural motif of triazolopyrimidine derivatives, closely related to N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide, has shown promise in the development of new therapeutic agents. An unexpected Dimroth rearrangement in the synthesis of thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines revealed potent antitumor activity, suggesting that derivatives of the compound might also exhibit significant biological activities (Lauria et al., 2013). Another study demonstrated the inhibition of cyclic AMP phosphodiesterase by 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines, indicating potential cardiovascular benefits (Novinson et al., 1982), which could be an area of interest for further investigation with N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-13(2)12-26-21(29)20-17(7-8-30-20)27-18(24-25-22(26)27)5-6-19(28)23-16-10-14(3)9-15(4)11-16/h7-11,13H,5-6,12H2,1-4H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMSQAGDFNYIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCC2=NN=C3N2C4=C(C(=O)N3CC(C)C)SC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide

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